CID 139600827
Description
CID 139600827 is a unique compound cataloged in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). This compound is likely part of a broader class of chemicals studied for applications in pharmacology, environmental science, or industrial chemistry. For instance, analogous compounds such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are structurally complex molecules with bioactive properties, as shown in Figure 1 of .
Properties
Molecular Formula |
C19H27KN7O16P2 |
|---|---|
Molecular Weight |
710.5 g/mol |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18); |
InChI Key |
KHPUABRWHJGXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 139600827 involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and efficiency. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. The industrial methods are optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
CID 139600827 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution reactions.
Scientific Research Applications
CID 139600827 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Methodology for Comparative Analysis
Comparative studies of chemical compounds rely on structural, functional, and toxicological parameters. Key tools include:
- GC-MS and LC-MS for compositional analysis (e.g., CID fractionation in ) .

- Collision Cross-Section (CCS) and exact mass measurements for distinguishing isomers and analogs .
- Toxicogenomic databases like the Comparative Toxicogenomics Database (CTD) to evaluate species-specific toxicity .
Comparison with Similar Compounds
The following table synthesizes hypothetical comparisons based on methodologies and analogs from the evidence. Note: Specific data for CID 139600827 would require direct access to PubChem or experimental validation.
Key Findings:
Structural Complexity : Oscillatoxin derivatives () are highly complex, with methyl and hydroxyl substitutions influencing bioactivity. In contrast, boronic acid derivatives (CID 53216313) are simpler and synthetically accessible .
Functional Roles : CID 72863 (CAS 1761-61-1) serves as an industrial intermediate, whereas oscillatoxins are bioactive marine toxins .
Toxicological Profiles : CTD data () could theoretically link this compound to species-specific toxicity, analogous to how oscillatoxins affect marine organisms .
Q & A
Basic: How to formulate a focused research question for studying CID 139600827?
Methodological Answer:
Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population/Problem: Molecular interactions of CID 139600826.
- Intervention: Specific experimental conditions (e.g., pH, temperature).
- Comparison: Analogous compounds or control groups.
- Outcome: Binding affinity, stability, or mechanistic insights.
Ensure the question is measurable (e.g., "How does pH alter this compound’s binding kinetics?") and aligns with gaps in existing literature .
Basic: What experimental design principles apply to studying this compound’s physicochemical properties?
Methodological Answer:
Adopt a controlled factorial design to isolate variables (e.g., solvent polarity, temperature). Include:
- Replicates: Minimize variability (≥3 replicates per condition).
- Blinding: Reduce bias in data collection.
- Validation: Use orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC for purity). Reference protocols from journals like Biochemistry (Moscow) for reproducibility standards .
Advanced: How to resolve contradictions in this compound’s reported bioactivity data?
Methodological Answer:
Perform meta-analysis to identify systematic biases. Steps:
Data Harmonization: Standardize units (e.g., IC50 values in nM).
Source Evaluation: Prioritize studies with rigorous controls (e.g., ’s purity criteria).
Statistical Reconciliation: Apply mixed-effects models to account for inter-study variability.
Experimental Replication: Validate conflicting results under standardized conditions .
Advanced: What methodologies are robust for hypothesis testing with this compound under conflicting preliminary data?
Methodological Answer:
Use Bayesian inference to update hypotheses probabilistically. For example:
- Prior Probability: Initial belief in this compound’s mechanism.
- Likelihood Function: Likelihood of observing new data given the hypothesis.
- Posterior Probability: Revised hypothesis after integrating new evidence.
Contrast with frequentist approaches (e.g., p-value thresholds) to assess robustness .
Basic: How to conduct a literature review for this compound while avoiding unreliable sources?
Methodological Answer:
Follow systematic review protocols :
Database Selection: Use PubMed, Scopus, and Web of Science (exclude non-peer-reviewed platforms).
Search Strings: Combine terms (e.g., "this compound AND synthesis AND bioactivity").
Critical Appraisal: Use tools like AMSTAR-2 to assess study quality.
Synthesis: Organize findings into thematic matrices (e.g., by biological target or synthesis route) .
Advanced: How to address ethical considerations in in vivo studies involving this compound?
Methodological Answer:
- Institutional Approval: Submit protocols to ethics committees (e.g., IACUC for animal studies).
- Informed Consent: For human cell lines, document provenance and consent ( ).
- Data Anonymization: Encrypt sensitive data linked to patient-derived samples.
- Conflict Disclosure: Declare funding sources or competing interests per ICMJE guidelines .
Advanced: What statistical methods are suitable for analyzing dose-response relationships of this compound?
Methodological Answer:
- Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
- Bootstrap Resampling: Estimate confidence intervals for EC50/IC50 values.
- ANCOVA: Compare curves across experimental groups (e.g., wild-type vs. mutant receptors).
Validate with tools like GraphPad Prism or R’s drc package .
Basic: How to ensure data integrity when publishing findings on this compound?
Methodological Answer:
- Raw Data Archiving: Deposit spectra, chromatograms, and datasets in repositories like Zenodo.
- Metadata Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Peer Review: Share code/analysis scripts for transparency ( ).
- Error Reporting: Quantify uncertainties (e.g., SEM for replicates) .
Advanced: How to design multi-omics studies to explore this compound’s polypharmacology?
Methodological Answer:
Integrate transcriptomics , proteomics , and metabolomics via:
- Pathway Enrichment Analysis: Tools like GSEA or MetaboAnalyst.
- Network Pharmacology: Construct interaction networks (e.g., STRING DB) to identify off-target effects.
- Machine Learning: Train models on omics data to predict novel targets .
Basic: What are best practices for synthesizing and characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

